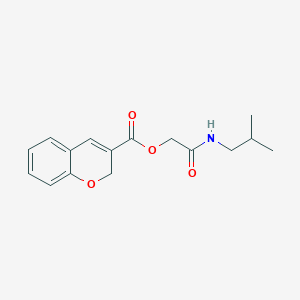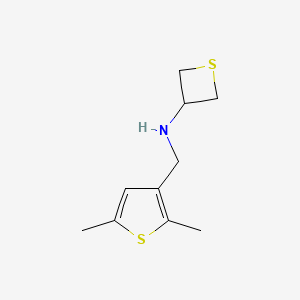
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine: is a chemical compound that features a thiophene ring substituted with two methyl groups and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with thietan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine moiety, potentially converting it to a more saturated amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is explored for its potential as a therapeutic agent. Its unique structure allows for the design of molecules that can modulate specific biological pathways.
Industry: The compound finds applications in the development of organic semiconductors, corrosion inhibitors, and other industrial materials. Thiophene-based compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine
- (2,5-Dimethylthiophen-3-yl)methylamine
Comparison:
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine : This compound is similar in structure but lacks the thietan-3-amine moiety. It may have different reactivity and biological activity due to the absence of the thietan ring.
- (2,5-Dimethylthiophen-3-yl)methylamine : This compound features a methyl group instead of the thietan-3-amine moiety. The presence of the methyl group can influence its chemical properties and interactions with biological targets.
Uniqueness: N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is unique due to the presence of both the thiophene ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H15NS2 |
|---|---|
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
N-[(2,5-dimethylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-7-3-9(8(2)13-7)4-11-10-5-12-6-10/h3,10-11H,4-6H2,1-2H3 |
InChI-Schlüssel |
JUIOEFXESLMKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
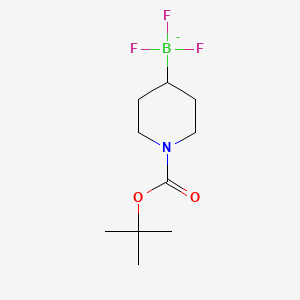

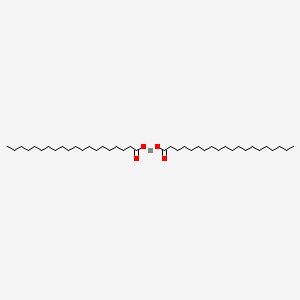
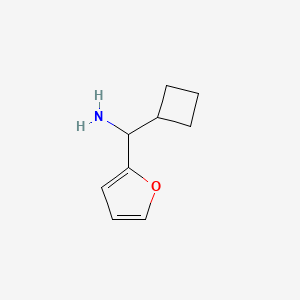
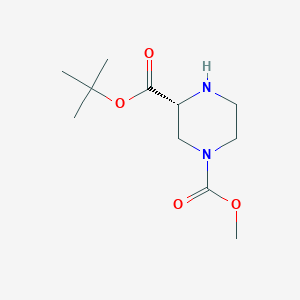

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)

